molecular formula C15H31NO7 B605444 Aminooxy-PEG4-t-butyl ester CAS No. 2100306-82-7

Aminooxy-PEG4-t-butyl ester

Cat. No.: B605444
CAS No.: 2100306-82-7
M. Wt: 337.41
InChI Key: YTAYURBTLQKIKL-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-t-butyl ester: is a polyethylene glycol derivative containing an aminooxy group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds. If a reductant is used, it will form a hydroxylamine linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Aminooxy-PEG4-t-butyl ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a t-butyl ester group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

This compound is a PEG-based PROTAC linker . It plays a crucial role in the synthesis of PROTACs, which are designed to degrade specific proteins within cells . The exact biochemical pathways affected would depend on the specific protein targeted by the PROTAC.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC it is incorporated into. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By enabling the degradation of specific proteins, it can influence various cellular processes depending on the target protein.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include pH (for the deprotection of the t-butyl group) and the presence of aldehydes (for the formation of oxime bonds) . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG4-t-butyl ester is typically synthesized through a multi-step chemical process. The synthesis involves the reaction of polyethylene glycol with aminooxy and t-butyl ester groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification steps to achieve the required purity levels. The process may involve the use of specialized equipment and techniques to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Aminooxy-PEG4-t-butyl ester is used in bioconjugation, facilitating the attachment of biomolecules such as proteins and nucleic acids. It is also employed in the synthesis of small molecules and conjugates for chemical biology and medicinal chemistry .

Biology: In biological research, the compound is used to create bioconjugates for studying protein interactions, cellular processes, and molecular pathways. It is also utilized in the development of probes for imaging and diagnostic applications .

Medicine: this compound is used in the development of drug delivery systems, particularly for targeted drug delivery. It is also employed in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Industry: The compound is used in the production of functionalized nanoparticles, which have applications in various industrial processes, including catalysis and material science .

Comparison with Similar Compounds

Uniqueness: Aminooxy-PEG4-t-butyl ester is unique due to its aminooxy group, which allows for the formation of stable oxime bonds with aldehydes. This property makes it particularly useful for bioconjugation and other applications where stable linkages are required .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYURBTLQKIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG4-t-butyl ester
Reactant of Route 2
Aminooxy-PEG4-t-butyl ester
Reactant of Route 3
Aminooxy-PEG4-t-butyl ester
Reactant of Route 4
Aminooxy-PEG4-t-butyl ester
Reactant of Route 5
Aminooxy-PEG4-t-butyl ester

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